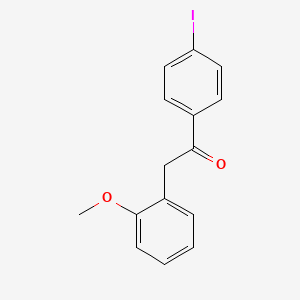

4'-Iodo-2-(2-methoxyphenyl)acetophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “4’-Iodo-2-(2-methoxyphenyl)acetophenone” involves palladium-catalyzed cross-coupling reactions . It has been reported that 4’-iodoacetophenone can react with siloxane in the presence of palladium (0) to form this compound .Molecular Structure Analysis

The molecular structure of “4’-Iodo-2-(2-methoxyphenyl)acetophenone” is represented by the formula C15H13IO2 . It has a molecular weight of 352.17 .Chemical Reactions Analysis

The chemical reactions involving “4’-Iodo-2-(2-methoxyphenyl)acetophenone” include Heck-Mizoroki reactions with styrene, catalyzed by palladium nanoparticles in a flow reactor . This compound may be used as a substrate for palladium-catalyzed coupling reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

4'-Iodo-2-(2-methoxyphenyl)acetophenone and its derivatives are crucial in organic synthesis, offering pathways to structurally complex and functionally diverse compounds. The regioisomeric preferences in orthomanganation and subsequent iodo-demanganation highlight its utility in synthesizing ortho-iodo arylcarbonyl compounds, essential for further chemical transformations (J. Cooney et al., 2001). Similarly, its interaction with diethyl oxalate under basic conditions to produce hexa-2,4-diene-1,6-dione derivatives showcases its role in creating compounds with potential biological activities (Luke Nye et al., 2013).

Photoluminescent Properties

The photoluminescent properties of europium complexes with methoxy derivatives of 2′-hydroxy-2-phenylacetophenones, including this compound, have been explored for potential applications in optical devices and solid-state lamps. These complexes exhibit bright red luminescence upon UV light exposure, highlighting their potential in lighting and display technologies (R. Kumar et al., 2008).

Nematicidal Activity

In agricultural research, acetophenones, including iodinated derivatives, have demonstrated nematicidal activity against Meloidogyne incognita, a common plant pathogen. The structure-activity relationship of these compounds provides insights into developing new nematicides for crop protection (P. Caboni et al., 2016).

Catalysis

This compound derivatives have been employed as catalysts in various chemical reactions, including the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones. This highlights its role in facilitating efficient and selective transformations in organic synthesis (T. Yakura et al., 2018).

Corrosion Inhibition

Research into the use of acetophenone derivatives as corrosion inhibitors for metals in acidic environments underscores the chemical's potential in materials science. The adsorption behavior and inhibition efficiency of these compounds, including iodinated acetophenones, have been thoroughly investigated, demonstrating their effectiveness in protecting metal surfaces (Wei-hua Li et al., 2007).

Eigenschaften

IUPAC Name |

1-(4-iodophenyl)-2-(2-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO2/c1-18-15-5-3-2-4-12(15)10-14(17)11-6-8-13(16)9-7-11/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOHZYXPIAVNSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642355 |

Source

|

| Record name | 1-(4-Iodophenyl)-2-(2-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-93-5 |

Source

|

| Record name | 1-(4-Iodophenyl)-2-(2-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.